molecular formula C20H32O3 B14652958 Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- CAS No. 52122-72-2

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-

Katalognummer: B14652958
CAS-Nummer: 52122-72-2
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: TUXDQGNVTATORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- is a chemical compound with the molecular formula C20H32O3 It is known for its unique structure, which includes a dodecyloxy group and a hydroxyphenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- typically involves the reaction of 4-hydroxyacetophenone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-(dodecyloxy)-2-hydroxybenzoic acid.

    Reduction: Formation of 1-[4-(dodecyloxy)-2-hydroxyphenyl]ethanol.

    Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-(decyloxy)-2-hydroxyphenyl)ethanone
  • 1-(4-(hexyloxy)-2-hydroxyphenyl)ethanone
  • 1-(4-(butoxy)-2-hydroxyphenyl)ethanone

Uniqueness

Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]- is unique due to its long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications requiring enhanced lipophilicity and membrane permeability.

Eigenschaften

CAS-Nummer

52122-72-2

Molekularformel

C20H32O3

Molekulargewicht

320.5 g/mol

IUPAC-Name

1-(4-dodecoxy-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-13-14-19(17(2)21)20(22)16-18/h13-14,16,22H,3-12,15H2,1-2H3

InChI-Schlüssel

TUXDQGNVTATORJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.